An In-depth Technical Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Properties and Applications
An In-depth Technical Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Properties and Applications
Introduction: The Rise of a Versatile Heterocycle
In the landscape of modern chemistry, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), often abbreviated as dptz, has emerged as a molecule of significant interest.[1] This nitrogen-rich heterocyclic compound, with its unique electronic and structural attributes, stands at the forefront of advancements in bioorthogonal chemistry, materials science, and catalysis.[1][2] Its electron-deficient tetrazine core, flanked by two pyridyl substituents, imparts a remarkable reactivity profile, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This powerful cycloaddition chemistry has unlocked new frontiers in biological imaging, drug delivery, and the synthesis of complex molecular architectures.[3]
This technical guide provides a comprehensive overview of the physical and chemical properties of DPT, offering insights into its synthesis, characterization, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this versatile molecule in their respective fields.
Synthesis and Characterization: Crafting the Core Scaffold
The most common and efficient synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine involves the self-condensation of 2-cyanopyridine in the presence of a sulfur-based catalyst, followed by oxidative aromatization. A widely adopted method utilizes hydrazine hydrate and elemental sulfur.
Experimental Protocol: Synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Elemental sulfur
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
A mixture of 2-cyanopyridine and elemental sulfur in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the stirred solution. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the dihydrotetrazine intermediate, 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, as a yellow solid.[4][5][6]
-
The intermediate is collected by filtration and washed with cold ethanol.
-
The dried dihydrotetrazine is then oxidized to the final product, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. This is typically achieved by treatment with an oxidizing agent such as nitric acid in a suitable solvent.
-
The resulting red to dark red crystalline powder is collected, washed, and dried.[2] Purity can be assessed by HPLC and melting point determination.[2][7]
Caption: Synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine.
Physicochemical Properties: A Data-Driven Overview
The utility of DPT is intrinsically linked to its distinct physical and chemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₆ | [2] |
| Molecular Weight | 236.24 g/mol | [2][7] |
| Appearance | Red, dark red, or brown crystalline powder | [2] |
| Melting Point | 225 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water | [8][9] |
| Purity (typical) | ≥ 98% (HPLC) | [2] |
| CAS Number | 1671-87-0 | [1][2] |
Spectroscopic Properties
The UV-visible absorption spectrum of DPT is characterized by a prominent absorption band in the visible region, which is responsible for its intense color. This absorption is significantly diminished upon its reaction in IEDDA cycloadditions, a property that is exploited for reaction monitoring.[10]
-
UV-Vis Spectroscopy: The UV-visible absorption spectrum of DPT typically shows a maximum absorption wavelength (λmax) around 520-540 nm.[11] This absorption is attributed to the n→π* transition of the tetrazine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of DPT. The chemical shifts of the pyridyl protons and carbons are well-documented.[12]
Electrochemical Properties and Redox Behavior
The tetrazine core of DPT is redox-active. It can be reversibly reduced to its dihydrotetrazine form.[13] This redox behavior can be harnessed to control the reactivity of DPT, effectively acting as an "on-off" switch for IEDDA reactions.[13] The dihydrotetrazine is inactive in cycloadditions, and oxidation regenerates the reactive tetrazine.[13] This controlled reactivity has significant implications for applications in bioorthogonal chemistry where temporal control of labeling is desired.[13][14]
Chemical Reactivity: The Power of Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The hallmark of DPT's chemical reactivity is its participation in IEDDA reactions.[1] In this type of cycloaddition, the electron-deficient tetrazine acts as the diene, reacting rapidly with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., trans-cyclooctene, norbornene).[15][16]
The reaction is exceptionally fast and highly selective, proceeding readily under mild, often physiological, conditions with the release of dinitrogen gas as the only byproduct.[16] The electron-withdrawing nature of the pyridyl substituents enhances the reactivity of the tetrazine core, making DPT one of the more reactive tetrazines for bioorthogonal applications.[17][18]
Caption: Mechanism of the IEDDA reaction with DPT.
Experimental Protocol: A Typical IEDDA Reaction
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT)
-
A dienophile (e.g., trans-cyclooctene (TCO)-functionalized molecule)
-
A suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer)
Procedure:
-
Dissolve the DPT in the chosen solvent to a known concentration.
-
In a separate vial, dissolve the dienophile-functionalized molecule in the same solvent.
-
Mix the two solutions at room temperature. The characteristic red color of the DPT solution will disappear as the reaction proceeds, providing a visual indication of the reaction's progress.
-
The reaction is typically very fast and can be complete within minutes.
-
The formation of the pyridazine product can be confirmed by techniques such as mass spectrometry and NMR spectroscopy.
Applications in Research and Development
The unique properties of DPT have led to its widespread adoption in several cutting-edge research areas.
Bioorthogonal Chemistry and Biological Imaging
The fast kinetics and biocompatibility of the IEDDA reaction with DPT make it an ideal tool for "click chemistry" in biological systems.[15] It allows for the specific labeling of biomolecules (proteins, nucleic acids, glycans) that have been metabolically or genetically engineered to incorporate a strained alkene or alkyne. This has revolutionized in vivo imaging and the study of biological processes in their native environment.[3]
Furthermore, DPT can act as a fluorescence quencher.[11][19][20] When conjugated to a fluorophore, the fluorescence is quenched. Upon reaction with a dienophile, the tetrazine is consumed, and the fluorescence is "turned on," providing a powerful tool for no-wash imaging applications.[14][21][22]
Drug Delivery and Prodrug Activation
The ability to trigger the release of a therapeutic agent at a specific location and time is a central goal in drug delivery. The IEDDA reaction of DPT can be used as a trigger for drug release. A prodrug can be designed where the active drug is linked to a dienophile and masked by a DPT-containing moiety. The administration of a trigger molecule can initiate the IEDDA reaction, leading to the release of the active drug.[13]
Materials Science and Coordination Chemistry
The pyridyl nitrogen atoms in DPT serve as excellent coordination sites for metal ions.[1][12] This has led to its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][23] These materials have potential applications in catalysis, gas storage, and sensor technology.[2] The IEDDA reaction can also be used to modify the surface of materials, introducing new functionalities in a controlled manner.[15]
Conclusion: A Bright Future for a Reactive Core
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in IEDDA cycloadditions have solidified its position as an indispensable tool for researchers. As our understanding of this remarkable molecule continues to grow, so too will its applications, promising further breakthroughs in medicine, materials science, and beyond.
References
-
Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. National Center for Biotechnology Information. [Link]
-
Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. ACS Publications. [Link]
-
Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]
-
Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. University of Delaware. [Link]
-
Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. ResearchGate. [Link]
- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Google Scholar.
-
3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem. [Link]
-
UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). ResearchGate. [Link]
-
Crystal structure of 3,6-bis-(pyridin-2-yl)-1,4-di-hydro-1,2,4,5-tetra-zine. PubMed. [Link]
-
Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate. [Link]
-
Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. National Center for Biotechnology Information. [Link]
-
Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. [Link]
-
Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. National Center for Biotechnology Information. [Link]
-
Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. ResearchGate. [Link]
-
Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. ResearchGate. [Link]
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. [Link]
-
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. National Institutes of Health. [Link]
-
Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations. Royal Society of Chemistry. [Link]
-
A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Royal Society of Chemistry. [Link]
-
The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state. Royal Society of Chemistry. [Link]
-
Soluble and stable symmetric tetrazines as anolytes in redox flow batteries. Royal Society of Chemistry. [Link]
-
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. PubChem. [Link]
-
3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Fisher Scientific. [Link]
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3,6-bis-(pyridin-2-yl)-1,4-di-hydro-1,2,4,5-tetra-zine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | CymitQuimica [cymitquimica.com]
- 8. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems [udspace.udel.edu]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
